molecular formula C18H14O6 B5589452 methyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

methyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

Cat. No. B5589452
M. Wt: 326.3 g/mol
InChI Key: DIENRFWKHKTZHF-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate, also known as XMD8-92, is a synthetic compound that has been extensively studied for its potential applications in cancer research. This compound belongs to the class of chromenones and is known to exhibit potent anti-tumor properties.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many chromone derivatives are known to interact with enzymes or receptors in cells, influencing cellular signaling pathways .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

methyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-11-3-5-12(6-4-11)23-16-10-22-15-9-13(24-18(20)21-2)7-8-14(15)17(16)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIENRFWKHKTZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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